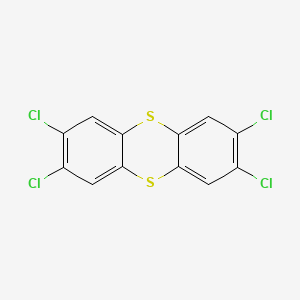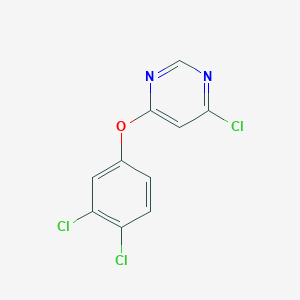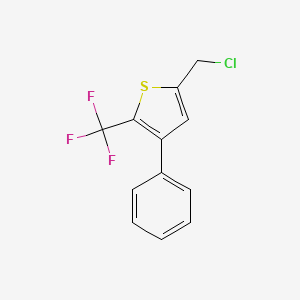
6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone typically involves the bromination of 7-methoxy-2-methyl-1(2h)-isoquinolinone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 7-methoxy-2-methyl-1(2h)-isoquinolinone.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 7-methoxy-2-methyl-1(2h)-isoquinolinone.
Substitution: Formation of 6-Amino-7-methoxy-2-methyl-1(2h)-isoquinolinone.
科学的研究の応用
6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or ion channels, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-Bromo-7-methoxy-1(2h)-isoquinolinone
- 7-Methoxy-2-methyl-1(2h)-isoquinolinone
- 6-Bromo-2-methyl-1(2h)-isoquinolinone
Uniqueness
6-Bromo-7-methoxy-2-methyl-1(2h)-isoquinolinone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
6-bromo-7-methoxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C11H10BrNO2/c1-13-4-3-7-5-9(12)10(15-2)6-8(7)11(13)14/h3-6H,1-2H3 |
InChIキー |
KHAMDSVINKIPDZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=CC(=C(C=C2C1=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)

![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)




![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)





